Distearyl lauroyl glutamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Distearyl lauroyl glutamate is a compound widely used in the cosmetics industry. It is known for its emollient and hair conditioning properties, making it a popular ingredient in various skincare and haircare products . The compound is derived from glutamic acid and features long-chain fatty acids, which contribute to its moisturizing and conditioning effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

Distearyl lauroyl glutamate is synthesized through the esterification of glutamic acid with stearyl and lauroyl fatty acids. The reaction typically involves the use of catalysts and occurs under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The raw materials, including glutamic acid and fatty acids, are mixed in reactors where the esterification reaction is catalyzed. The product is then purified through various techniques such as distillation and crystallization to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions

Distearyl lauroyl glutamate primarily undergoes esterification and hydrolysis reactions. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Major Products Formed

Esterification: this compound is the primary product.

Hydrolysis: Glutamic acid, stearyl alcohol, and lauric acid are the major products formed.

Scientific Research Applications

Distearyl lauroyl glutamate has a wide range of applications in scientific research:

Mechanism of Action

Distearyl lauroyl glutamate exerts its effects through its amphiphilic nature, which allows it to interact with both hydrophilic and hydrophobic components. This property enables it to form stable emulsions and enhance the delivery of active ingredients. The compound targets the lipid layers of the skin and hair, providing conditioning and moisturizing effects by forming a protective barrier .

Comparison with Similar Compounds

Similar Compounds

- Octyldodecyl lauroyl glutamate

- Phytosteryl lauroyl glutamate

- Behenyl lauroyl glutamate

Uniqueness

Distearyl lauroyl glutamate stands out due to its long-chain fatty acids, which provide superior moisturizing and conditioning properties compared to shorter-chain analogs. Its ability to form liquid crystal structures enhances its efficacy in skincare and haircare formulations .

Biological Activity

Distearyl lauroyl glutamate (DSLG) is an amino acid-based surfactant derived from glutamic acid and fatty acids. It has garnered attention in the fields of cosmetics and biomedicine due to its unique properties and biological activities. This article explores the biological activity of DSLG, focusing on its effects on skin barrier function, irritancy potential, and applications in hair care formulations.

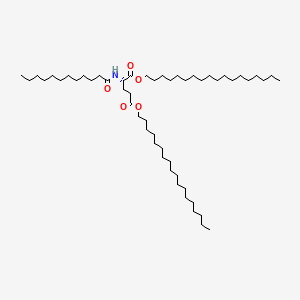

Chemical Structure and Properties

This compound is characterized by its hydrophobic stearyl groups and a hydrophilic glutamate moiety. This amphiphilic nature allows it to function effectively as a surfactant, facilitating emulsification, solubilization, and stabilization in various formulations.

Biological Activity Overview

-

Skin Barrier Function

- DSLG has been shown to impact the skin barrier function positively. Research indicates that amino acid surfactants like DSLG can improve skin hydration by affecting intercellular lipids rather than through protein denaturation mechanisms. This suggests that DSLG may enhance the integrity of the stratum corneum, which is crucial for maintaining skin hydration and protection against irritants .

-

Irritancy Potential

- Studies have demonstrated that DSLG exhibits low irritancy potential compared to traditional surfactants such as sodium lauryl sulfate (SLS). In a controlled study involving human volunteers, DSLG showed significantly lower transepidermal water loss (TEWL) and visual irritation scores when compared to SLS solutions. This positions DSLG as a milder alternative in formulations aimed at sensitive skin .

-

Antioxidant Properties

- Although not extensively studied for its antioxidant capabilities, the broader category of glutamate-based surfactants has been associated with antioxidant activities. These properties can contribute to skin protection against oxidative stress, a factor implicated in skin aging and various dermatological conditions .

Hair Care Products

DSLG is frequently incorporated into hair care formulations due to its conditioning properties. It helps improve hair manageability and softness by forming complexes with cationic surfactants, which can reduce tangling and enhance elasticity . The following table summarizes key findings related to its application in hair care:

| Property | Effect | Reference |

|---|---|---|

| Hair Elasticity | Increases with DSLG incorporation | |

| Manageability | Improved due to reduced tangling | |

| Irritation Reduction | Lower TEWL compared to SLS |

Case Studies

-

Clinical Study on Irritancy

A clinical trial assessed the irritant potential of DSLG in comparison to SLS. Participants applied various concentrations of SLS and DSLG over 24 hours, followed by evaluations of skin irritation using TEWL measurements and visual grading. Results indicated that DSLG significantly reduced irritation compared to SLS, suggesting its suitability for sensitive formulations . -

Formulation Efficacy

A formulation study highlighted the synergistic effects of combining DSLG with other surfactants in hair care products. The study found that formulations containing DSLG improved overall user satisfaction regarding hair softness and reduced frizz compared to traditional formulations lacking this ingredient .

Properties

CAS No. |

55258-21-4 |

|---|---|

Molecular Formula |

C53H103NO5 |

Molecular Weight |

834.4 g/mol |

IUPAC Name |

dioctadecyl (2S)-2-(dodecanoylamino)pentanedioate |

InChI |

InChI=1S/C53H103NO5/c1-4-7-10-13-16-19-21-23-25-27-29-31-34-37-40-43-48-58-52(56)47-46-50(54-51(55)45-42-39-36-33-18-15-12-9-6-3)53(57)59-49-44-41-38-35-32-30-28-26-24-22-20-17-14-11-8-5-2/h50H,4-49H2,1-3H3,(H,54,55)/t50-/m0/s1 |

InChI Key |

ATCSZWDSMPHYLD-DPDRHGIRSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)CC[C@@H](C(=O)OCCCCCCCCCCCCCCCCCC)NC(=O)CCCCCCCCCCC |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)CCC(C(=O)OCCCCCCCCCCCCCCCCCC)NC(=O)CCCCCCCCCCC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.